4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(2-benzofuran-1,3-dione)
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Overview
Description
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(2-benzofuran-1,3-dione) is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(2-benzofuran-1,3-dione) typically involves the reaction of biphenyl derivatives with benzofuran-1,3-dione under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(2-benzofuran-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a wide range of substituted biphenyl and benzofuran compounds.
Scientific Research Applications
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(2-benzofuran-1,3-dione) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(2-benzofuran-1,3-dione) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Known for its use in polymer synthesis.
4,4’-Diaminodiphenylmethane: Utilized in the production of polyurethanes and epoxy resins.
4,4’-Oxydianiline: Employed in the manufacture of high-performance polymers.
Uniqueness
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(2-benzofuran-1,3-dione) stands out due to its unique combination of biphenyl and benzofuran structures, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in multiple fields.
Properties
CAS No. |
53303-54-1 |
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Molecular Formula |
C28H14O8 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
4-[4-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenyl]phenoxy]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C28H14O8/c29-25-19-3-1-5-21(23(19)27(31)35-25)33-17-11-7-15(8-12-17)16-9-13-18(14-10-16)34-22-6-2-4-20-24(22)28(32)36-26(20)30/h1-14H |
InChI Key |
AWJLFSZWJKKLLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=CC=C(C=C3)C4=CC=C(C=C4)OC5=CC=CC6=C5C(=O)OC6=O)C(=O)OC2=O |
Origin of Product |
United States |
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